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molecular formula C10H12O2 B8604460 4-[2-(Ethenyloxy)ethyl]phenol CAS No. 302592-64-9

4-[2-(Ethenyloxy)ethyl]phenol

Cat. No. B8604460
M. Wt: 164.20 g/mol
InChI Key: YNICCNLMTJDKOS-UHFFFAOYSA-N
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Patent
US06723798B1

Procedure details

4-Hydroxyphenethyl alcohol of formula 3a (15.0 g, 108.0 mmol) was added to ethylvinyl ether of formula 4(200 ml) and stirred for 20 minutes. After cooling to 0° C., mercury acetate (3.4 g, 10.8 mmol) was added and the reaction mixture was stirred for 24 hrs at room temperature. After evaporating solvent, the residue was purified by fresh column chromatography on silica gel (hexane/ethylacetate=5/1, v/v) to obtain pale yellow liquid of the desired product, 4-(2-vinyloxyethyl)phenol of formula 5a (11.0 g, 65 mmol, yield 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 4
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.[CH2:11](OC=C)[CH3:12]>C([O-])(=O)C.[Hg+]>[CH:11]([O:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1)=[CH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(CCO)C=C1
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(CCO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C
Name
formula 4
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
3.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 24 hrs at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After evaporating solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by fresh column chromatography on silica gel (hexane/ethylacetate=5/1

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=C)OCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65 mmol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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